molecular formula C16H14N2O3 B11110023 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole CAS No. 847-39-2

2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11110023
CAS No.: 847-39-2
M. Wt: 282.29 g/mol
InChI Key: ASDRGEKUFQCMBN-UHFFFAOYSA-N
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Description

2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is known for its interesting photophysical properties and has been studied for various applications in materials science and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with 4-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA or proteins, leading to changes in their function. The compound’s photophysical properties allow it to act as a fluorescent probe, making it useful in imaging applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole is unique due to its specific photophysical properties, which make it highly suitable for applications in optoelectronics and biological imaging. Its methoxy groups enhance its solubility and stability compared to similar compounds .

Properties

CAS No.

847-39-2

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H14N2O3/c1-19-13-7-3-11(4-8-13)15-17-18-16(21-15)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3

InChI Key

ASDRGEKUFQCMBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC

Origin of Product

United States

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